molecular formula C12H13N3O4 B1400196 ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate CAS No. 1373348-96-9

ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate

Cat. No.: B1400196
CAS No.: 1373348-96-9
M. Wt: 263.25 g/mol
InChI Key: CJIAGIZSWBOUQY-UHFFFAOYSA-N
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Description

Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate is a complex organic compound with the molecular formula C12H13N3O4. This compound is characterized by the presence of a nitro group, a pyrrolo[2,3-b]pyridine moiety, and an ester functional group. It is a solid substance with a melting point of approximately 136-137°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate typically involves the reaction of ethyl 2-bromo-3-nitropropanoate with 1H-pyrrolo[2,3-b]pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the development of novel materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-nitro-3-{1H-indol-3-yl}propanoate: Similar structure but with an indole moiety instead of pyrrolo[2,3-b]pyridine.

    Ethyl 2-nitro-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoate: Similar structure but with a different pyrrolo-pyridine isomer.

    Ethyl 2-nitro-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate: Another isomer with a different pyrrolo-pyridine arrangement

Uniqueness

Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-2-19-12(16)10(15(17)18)6-8-7-14-11-9(8)4-3-5-13-11/h3-5,7,10H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIAGIZSWBOUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate
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